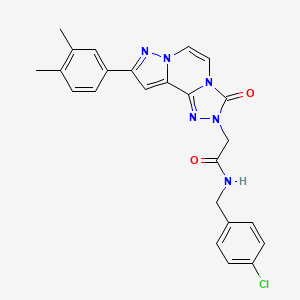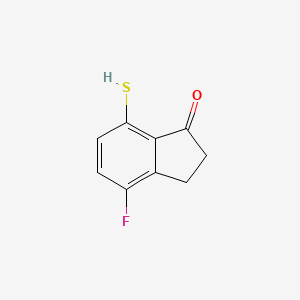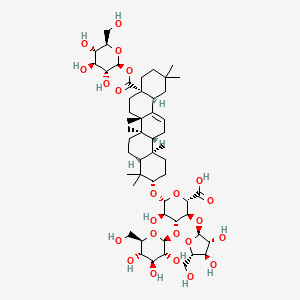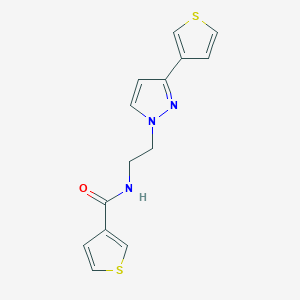![molecular formula C7H11ClF3N3 B2632848 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride CAS No. 2361636-38-4](/img/structure/B2632848.png)
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride” is a diazirine-based photo-affinity labeling compound that is widely used in scientific research. It has a molecular weight of 243.66 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-3-1-2-4-12-6;/h6,12H,1-5H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and chlorine atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacology and Clinical Use of Piperidine Derivatives
- Anticonvulsant Properties : Piperine and its derivatives, distinct from the target compound but relevant due to the shared piperidine structure, have been found effective as anticonvulsant drugs. These compounds can modify seizure patterns and have sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Antiepilepsirine, a derivative of piperine, has been widely used in China for treating various types of epilepsy, indicating the potential of piperidine structures in developing new antiepileptic drugs (Y. Pei, 1983).
Anti-Mycobacterial Activity
- Piperazine as a Building Block : Piperazine and its analogues have been explored for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review suggests the significance of piperazine-based molecules in addressing tuberculosis, a global health challenge, and the versatility of the piperazine moiety in medicinal chemistry (P. Girase et al., 2020).
Therapeutic Potential of Piperidine Derivatives
- Broad Pharmacological Uses : Piperazine derivatives have found uses across a wide spectrum of therapeutic areas, including antipsychotic, antihistamine, antianginal, and antidepressant applications. This diversity underscores the piperidine ring's capacity as a scaffold for developing drugs with varied medicinal properties. The modifications to the piperidine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, suggesting a pathway for the development of new drugs based on structural variations of the piperidine core (A. Rathi et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-3-1-2-4-11-5;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHDWFZLHJCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)
